molecular formula C10H13N2+ B1194732 Nicotine imine CAS No. 74710-78-4

Nicotine imine

Cat. No. B1194732
CAS RN: 74710-78-4
M. Wt: 161.22 g/mol
InChI Key: GTQXYYYOJZZJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotine imine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. Nicotine imine is considered to be a practically insoluble (in water) and relatively neutral molecule. Nicotine imine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nicotine imine is primarily located in the cytoplasm. Nicotine imine participates in a number of enzymatic reactions. In particular, Nicotine imine can be biosynthesized from nicotine through the action of the enzymes cytochrome P450 2A6 and cytochrome P450 2B6. In addition, Nicotine imine can be converted into cotinine through its interaction with the enzyme aldehyde oxidase. In humans, nicotine imine is involved in the nicotine metabolism pathway and the nicotine action pathway.

Scientific Research Applications

Nicotine's Role in Public Health and Research

Research by Perkins et al. (1996) and Heishman et al. (1997) highlights nicotine's dual role in public health issues and as a tool in physiological and pharmacological research. These studies emphasize nicotine's significance in both the proliferation of smoking-related health problems and its application in understanding diverse biological, behavioral, and social phenomena. This dual perspective underscores the complexity of nicotine's impact on society and the opportunities it presents for interdisciplinary research (Perkins et al., 1996) (Heishman et al., 1997).

Pharmacology and Toxicity of Nicotine

Research by Schievelbein (1982) and Laviolette and Kooy (2004) delves into the metabolic fate and neurobiological effects of nicotine. Schievelbein's work reviews the metabolism of nicotine, highlighting its historical significance and the evolution of research in this field. Laviolette and Kooy's research contributes to understanding nicotine's diverse neurophysiological and motivational effects in the brain, which are mediated through different neurochemical pathways (Schievelbein, 1982) (Laviolette & Kooy, 2004).

Therapeutic Applications of Nicotine

Hatsukami et al. (2005) explore the potential of nicotine as a medication in a study on the safety and immunogenicity of a nicotine conjugate vaccine. This research aligns with the therapeutic applications of nicotine, moving beyond its association with tobacco addiction and exploring its utility in medical treatments (Hatsukami et al., 2005).

Nicotine in Behavioral and Addiction Research

Bovet et al. (1967) and Foll and Goldberg (2006) provide insights into the behavioral effects of nicotine and its role in addiction. These studies contribute to understanding how nicotine influences behavior and reinforces drug-seeking and drug-taking behavior in both animals and humans. Such research is critical for developing strategies to address nicotine addiction and related health issues (Bovet et al., 1967) (Foll & Goldberg, 2006).

properties

CAS RN

74710-78-4

Product Name

Nicotine imine

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine

InChI

InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1

InChI Key

GTQXYYYOJZZJHL-UHFFFAOYSA-N

SMILES

C[N+]1=CCCC1C2=CN=CC=C2

Canonical SMILES

C[N+]1=CCCC1C2=CN=CC=C2

physical_description

Solid

synonyms

nicotine delta 1'(5)' iminium ion
nicotine imine
nicotine iminium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotine imine
Reactant of Route 2
Nicotine imine
Reactant of Route 3
Nicotine imine
Reactant of Route 4
Nicotine imine
Reactant of Route 5
Nicotine imine
Reactant of Route 6
Nicotine imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.